

Application Note: Preparation of pH-Responsive Resins Using Azepane-Functionalized Vinylpyridines

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Compound of Interest

Compound Name:	1-(4-Methyl-5-vinylpyridin-2-yl)azepane
CAS No.:	1355196-98-3
Cat. No.:	B15068031

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Executive Summary

This guide details the protocol for synthesizing a crosslinked poly(4-vinylpyridine) (P4VP) resin functionalized with azepane (hexamethyleneimine) pendants. By coupling the high-basicity azepane cycle (pKa ~11.1) to the pyridine backbone (pKa ~5.4) via a quaternization reaction, we create a Dual-Mode Polyelectrolyte.

Unlike standard P4VP resins which lose charge density above pH 5.5, this functionalized resin maintains a fixed positive charge (pyridinium) while offering a tunable secondary amine site (azepane) that switches deprotonation states only under highly alkaline conditions. This unique window is critical for:

- **Bimodal Drug Delivery:** Retaining anionic drugs at physiological pH (7.4) and releasing them only in high pH environments or via competitive ion exchange.

- Selective Metal Chelation: Azepane offers steric bulk and specific coordination geometry distinct from linear amines.

Chemical Basis & Design Logic

The "Spacer-Arm" Strategy

Directly reacting azepane with the vinyl group of 4VP is sterically hindered and electronically unfavorable. The robust industrial route involves two stages:

- Resin Synthesis: Creation of a P4VP-co-DVB (Divinylbenzene) bead via suspension polymerization.
- Post-Polymerization Modification: Quaternization of the pyridine nitrogen using an alkyl-halide linker attached to the azepane.

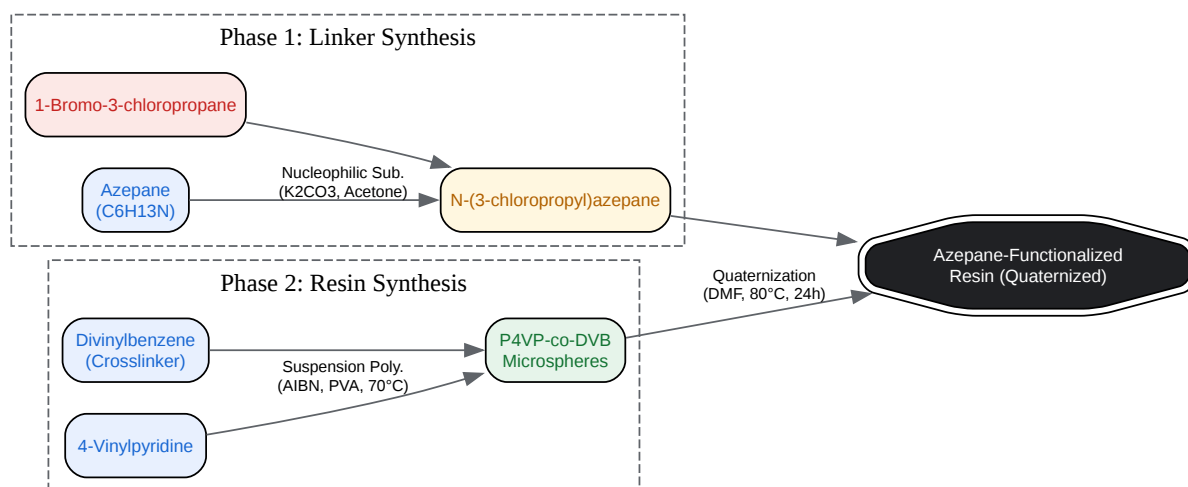
pH-Switching Mechanism

The resin operates on two distinct ionization tiers:

- Tier 1 (Fixed Charge): The pyridine nitrogen is quaternized to attach the azepane. This creates a permanent pyridinium cation ($\text{R-N}^+\text{H}(\text{CH}_2)_6$), ensuring the resin remains hydrophilic and swollen even at neutral pH.
- Tier 2 (Switchable Charge): The terminal azepane amine is a secondary amine.^[1] It remains protonated ($\text{R-NH}(\text{CH}_2)_6$) up to pH ~11. Above this threshold, it deprotonates to the neutral amine ($\text{R-N}(\text{CH}_2)_6$), altering the resin's hydrogen-bonding capacity and hydrophobicity.

Reaction Scheme Visualization

The following diagram illustrates the workflow from monomer to functionalized resin.



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Figure 1: Synthetic pathway for the preparation of Azepane-functionalized P4VP resins.

Materials & Safety Protocols

Reagents Table

Reagent	Purity	Role	Hazard Note
4-Vinylpyridine (4VP)	>95%	Monomer	Toxic, Lachrymator.[2] Store at -20°C to prevent spontaneous polymerization.
Divinylbenzene (DVB)	80%	Crosslinker	Combustible. Remove inhibitor before use.
Azepane	99%	Functional Group	Corrosive, Flammable. High pKa base.
1-Bromo-3-chloropropane	99%	Linker	Toxic. Alkylating agent.
AIBN	98%	Initiator	Explosive if dry. Recrystallize from methanol.
Poly(vinyl alcohol) (PVA)	MW 85k	Stabilizer	Dust inhalation hazard.

Critical Safety Warning

Pyridine Derivatives: 4VP has a pungent, nauseating odor and is a respiratory irritant. All reactions must be performed in a high-efficiency fume hood. Quaternization: This step involves alkyl halides (potential carcinogens) reacting with bases. Double-glove (Nitrile) is required.

Experimental Protocols

Protocol A: Synthesis of N-(3-chloropropyl)azepane (The Linker)

Rationale: We synthesize the linker separately to avoid cross-linking side reactions during the resin modification.

- Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar.

- Solvent Base: Dissolve Azepane (10.0 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in 100 mL of anhydrous acetone.
- Addition: Heat to mild reflux (50°C). Add 1-Bromo-3-chloropropane (15.7 g, 100 mmol) dropwise over 1 hour.
 - Note: We use the bromo- chloro- linker because the bromine is a better leaving group, ensuring the azepane attaches to the propyl chain at the bromine end, leaving the chlorine available for the resin reaction.
- Reaction: Reflux for 12 hours.
- Workup: Filter off the inorganic salts (). Concentrate the filtrate via rotary evaporation.
- Purification: Distill the residue under reduced pressure to obtain a clear oil.
 - Yield Target: >70%.
 - Validation: H-NMR should show the disappearance of the NH signal and integration of propyl protons.

Protocol B: Suspension Polymerization of P4VP Beads

Rationale: Suspension polymerization creates spherical beads ideal for flow-through columns and drug delivery, rather than a bulk gel.

- Aqueous Phase: In a 500 mL reactor, dissolve PVA (1.0 g) and NaCl (2.0 g) in 200 mL deionized water. Stir at 300 rpm at 70°C to dissolve.
 - Why NaCl? Reduces the solubility of the monomer in the water phase (salting-out effect), improving yield.
- Organic Phase: Mix 4VP (20.0 g), DVB (2.0 g, ~10 wt% crosslinking), and AIBN (0.2 g).
 - Porogen (Optional): Add 10 mL of Toluene if a macroporous structure is desired (increases surface area).

- Dispersion: Add the organic phase to the aqueous phase while stirring at 400-600 rpm. Adjust speed to control bead size (faster = smaller beads).
- Polymerization: Purge with Nitrogen for 15 mins. Heat to 70°C and maintain for 8 hours.
- Washing: Filter the beads. Wash sequentially with: Water (hot)

Methanol

Acetone

THF.

- Extraction: Soxhlet extraction with Methanol for 12 hours is recommended to remove unreacted monomer.
- Drying: Vacuum dry at 50°C overnight.

Protocol C: Functionalization (Quaternization)

Rationale: This step grafts the azepane linker onto the pyridine rings. The reaction is driven by the nucleophilicity of the pyridine nitrogen attacking the alkyl chloride.

- Swelling: Place 2.0 g of P4VP Beads in a 100 mL flask. Add 30 mL DMF (Dimethylformamide). Allow to swell for 4 hours.
 - Note: DMF is chosen because it swells P4VP well and has a high boiling point.
- Reagent Addition: Add N-(3-chloropropyl)azepane (5.0 g, excess) to the mixture.
- Reaction: Heat to 80°C with gentle agitation (overhead stirrer preferred to avoid grinding beads) for 24 hours.
- Cleaning: Filter the resin.
 - Wash Cycle: DMF

Ethanol

0.1M HCl (to protonate/exchange counterions)

Water

Ethanol.

- Drying: Vacuum dry at 60°C.

Characterization & Validation

FTIR Spectroscopy Analysis

Compare the spectra of the pristine P4VP resin and the Azepane-functionalized resin.

Functional Group	P4VP Resin (cm ⁻¹)	Azepane-P4VP Resin (cm ⁻¹)	Interpretation
Pyridine Ring (C=N)	~1595	~1635	Shift indicates quaternization (formation of pyridinium).
Aliphatic C-H	2920 (Weak)	2850-2930 (Strong)	Introduction of the hexamethylene (azepane) and propyl linker chains.
Quaternary N ⁺	Absent	~1470	Characteristic band for pyridinium salts.

Degree of Quaternization (DQ) Calculation

Use Elemental Analysis (CHN). The conversion is calculated based on the Chlorine (Cl) content (assuming Cl⁻ counterion) or the increase in C/N ratio.

Target DQ: 40-70%. 100% is rarely achievable due to steric hindrance and electrostatic repulsion as the reaction proceeds.

Swelling Ratio vs. pH

To validate the "Dual-Response," perform a swelling test:

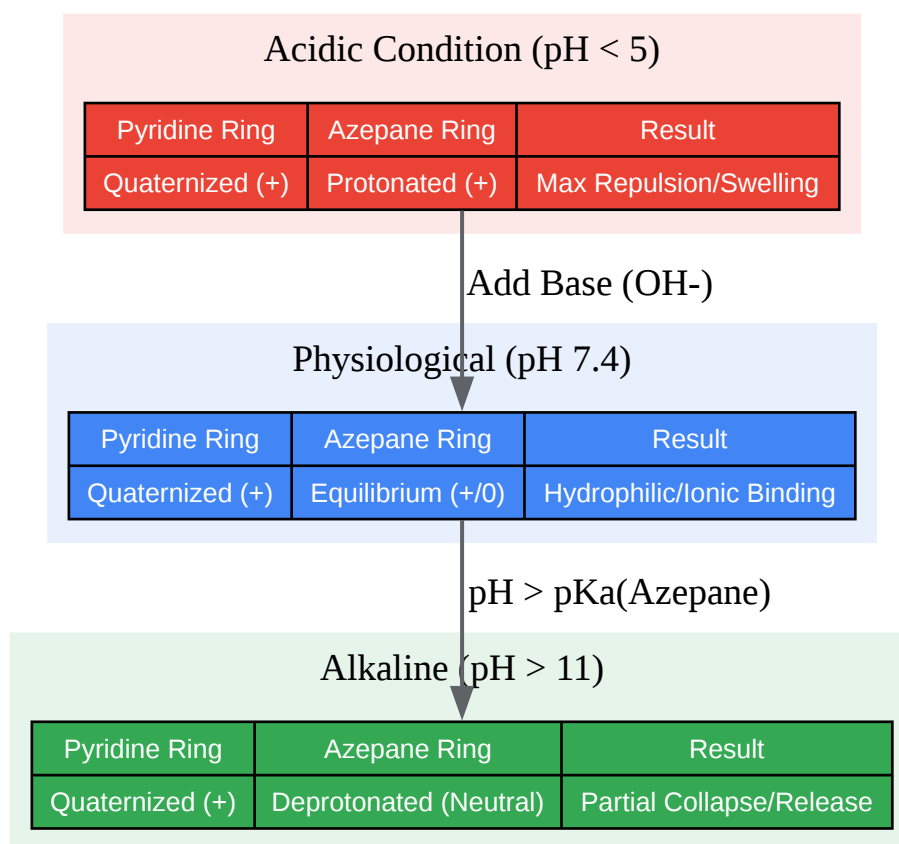
- Weigh dry resin ().
- Equilibrate in buffer solutions (pH 2 to 12) for 24 hours.
- Filter and weigh wet resin ().
- Swelling Ratio () = .

Expected Result:

- pH 2-5: Maximum swelling (Pyridinium+ and Azepanium+).
- pH 7-9: High swelling (Pyridinium+ dominant).
- pH > 11: Reduced swelling (Azepane deprotonates to neutral; only Pyridinium+ holds water).

Mechanism of Action (Pathway)

The following diagram details the protonation states that dictate the resin's behavior.



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Figure 2: Charge states of the Azepane-functionalized resin across the pH spectrum.

Troubleshooting & Optimization

- Issue: Low Degree of Substitution.
 - Cause: The P4VP beads are too highly crosslinked, preventing the bulky azepane linker from penetrating.
 - Solution: Reduce DVB content to 2-4% or use a porogen (toluene/octanol) during suspension polymerization to create macropores.
- Issue: Beads Clumping during Functionalization.
 - Cause: High charge density on the surface causes sticking; or reaction temperature too high causing polymer softening.

- Solution: Ensure adequate stirring speed and do not exceed 80°C. Add a trace of surfactant if necessary.
- Issue: "Leaching" of functionality.
 - Cause: The linker was not covalently bonded but physically trapped.
 - Solution: Perform the rigorous Soxhlet extraction described in Protocol B before functionalization, and the acid wash in Protocol C.

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